molecular formula C12H13N3O B15505930 N-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)prop-2-en-1-amine

N-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)prop-2-en-1-amine

Cat. No.: B15505930
M. Wt: 215.25 g/mol
InChI Key: HPOBFOXNBDUBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)prop-2-en-1-amine (CAS: 890324-00-2) is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position. A methylene bridge connects the oxadiazole ring to a prop-2-en-1-amine (allylamine) moiety. Its hydrochloride salt form has a molecular formula of C₁₂H₁₄ClN₃O and a molecular weight of 251.71 g/mol . The compound is commercially available with a purity of ≥95%, though production status is listed as discontinued .

The 1,2,4-oxadiazole scaffold is notable for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C12H13N3O/c1-2-8-13-9-11-14-12(15-16-11)10-6-4-3-5-7-10/h2-7,13H,1,8-9H2

InChI Key

HPOBFOXNBDUBMC-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table compares N-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)prop-2-en-1-amine with structurally related oxadiazole derivatives:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications
This compound (Target Compound) 1,2,4-Oxadiazole Phenyl (C₆H₅), allylamine (CH₂CHCH₂NH₂) 251.71 Not reported High purity (≥95%), discontinued
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (Compound 5n) 1,3,4-Oxadiazole 3,4-Dichlorophenyl, pyridinyl 307.13 257–259 Anticancer potential
2-(4-Chlorophenoxy)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide (11h) 1,2,4-Oxadiazole Phenyl, isopropylacetamide 411.87 108.3–109.5 Proteasome inhibitor, 99.8% purity
N,1-dimethyl-N-(2-{3-[(pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)piperidin-4-amine (Compound 37) 1,2,4-Oxadiazole Pyridinylmethyl, piperidinyl 392.47 Not reported SARS-CoV-2 protease ligand

Key Observations:

Substituent Diversity : The target compound’s allylamine group distinguishes it from derivatives with bulkier substituents (e.g., isopropylacetamide in 11h or piperidinyl in Compound 37 ). This may influence solubility and binding affinity in biological systems.

Thermal Stability : While the target compound lacks reported melting points, analogs like 5n and 11h exhibit high melting points (>100°C), suggesting robust crystalline stability .

Biological Relevance : Unlike proteasome inhibitors (e.g., 11h) or SARS-CoV-2 ligands (e.g., Compound 37), the target compound’s biological activity remains uncharacterized in the available literature.

Preparation Methods

Reaction Protocol

  • Reactants :
    • Benzamidoxime (1.0 equiv, synthesized from benzamide and hydroxylamine hydrochloride).
    • Chloroacetonitrile (1.2 equiv).
  • Conditions :
    • Solvent: Anhydrous DMF (10 mL/mmol).
    • Temperature: 80–90°C under nitrogen.
    • Duration: 6–8 hours.
  • Work-Up :
    • Cool to room temperature, dilute with ice water, and extract with ethyl acetate.
    • Dry over Na₂SO₄ and concentrate under reduced pressure.
  • Yield : 68–72%.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the nitrile carbon, followed by cyclization and elimination of HCl (Figure 1):
$$
\text{Benzamidoxime} + \text{ClCH}_2\text{CN} \rightarrow \text{5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole} + \text{HCl}
$$

Alkylation of Prop-2-en-1-amine with 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

The second step introduces the allylamine group via nucleophilic substitution.

Reaction Protocol

  • Reactants :
    • 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (1.0 equiv).
    • Prop-2-en-1-amine (1.5 equiv).
  • Conditions :
    • Solvent: Dry THF (15 mL/mmol).
    • Base: Triethylamine (2.0 equiv).
    • Temperature: 25°C (room temperature).
    • Duration: 12 hours.
  • Work-Up :
    • Filter precipitated salts, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
  • Yield : 60–65%.

Mechanistic Insights

The chloromethyl group undergoes SN2 displacement by the primary amine, forming the N-alkylated product (Figure 2):
$$
\text{5-(ClCH}2\text{-Oxadiazole)} + \text{CH}2=\text{CHCH}2\text{NH}2 \rightarrow \text{N-((Oxadiazole-5-yl)methyl)prop-2-en-1-amine} + \text{HCl}
$$

Optimization and Analytical Data

Critical Parameters for Yield Improvement

Parameter Optimal Value Effect on Yield
Reaction Temperature (Step 1) 85°C Maximizes cyclization
Equivalents of ClCH₂CN 1.2 Prevents dimerization
Solvent Polarity (Step 2) THF Enhances nucleophilicity

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12–7.45 (m, 5H, Ph), 5.92 (m, 1H, CH₂=CH), 5.28 (d, 2H, CH₂=CH), 4.02 (s, 2H, NCH₂), 3.78 (t, 2H, NHCH₂).
  • IR (KBr) : 1655 cm⁻¹ (C=N), 1550 cm⁻¹ (N–O), 910 cm⁻¹ (C=C).
  • MS (ESI+) : m/z 217.27 [M+H]⁺.

Alternative Synthetic Routes

Reductive Amination Approach

Reacting 5-(Aminomethyl)-3-phenyl-1,2,4-oxadiazole with acrolein under hydrogenation conditions:
$$
\text{5-(NH}2\text{CH}2\text{-Oxadiazole)} + \text{CH}2=\text{CHCHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{N-((Oxadiazole-5-yl)methyl)prop-2-en-1-amine}
$$
Yield : 50–55% (lower due to competing imine formation).

Mitsunobu Coupling

Using 5-(Hydroxymethyl)-3-phenyl-1,2,4-oxadiazole and prop-2-en-1-amine with DIAD/PPh₃:
$$
\text{5-(HOCH}2\text{-Oxadiazole)} + \text{CH}2=\text{CHCH}2\text{NH}2 \xrightarrow{\text{DIAD/PPh}_3} \text{N-((Oxadiazole-5-yl)methyl)prop-2-en-1-amine}
$$
Yield : 45–50% (limited by alcohol reactivity).

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
Benzamidoxime 120
Chloroacetonitrile 90
Prop-2-en-1-amine 150

Q & A

Q. What are the standard synthetic routes for N-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)prop-2-en-1-amine, and what reaction conditions are critical?

The synthesis typically involves coupling a 3-phenyl-1,2,4-oxadiazole precursor with a propenylamine derivative. Key steps include:

  • Nucleophilic substitution : Reacting 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole with prop-2-en-1-amine in the presence of a base like triethylamine to facilitate bond formation .
  • Purification : Silica gel chromatography is commonly used to isolate the product, ensuring high purity (>94% by HPLC) .
  • Optimization : Reaction temperature (e.g., reflux in ethanol) and solvent choice (e.g., DMF for solubility) significantly impact yield and purity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the oxadiazole ring connectivity and propenylamine substitution pattern. For example, the methylene group linking the oxadiazole and amine moieties shows distinct shifts at δ ~4.2–4.5 ppm (¹H NMR) .
  • Mass Spectrometry : LC-MS and HRMS validate molecular weight and fragmentation patterns, with observed [M+H]⁺ peaks matching theoretical values .
  • Infrared Spectroscopy : FTIR confirms functional groups, such as C=N stretches (~1600 cm⁻¹) for the oxadiazole ring .

Q. What are the primary biological targets or applications studied for this compound?

The compound is investigated for:

  • Anticancer activity : Oxadiazole derivatives inhibit cancer cell proliferation (e.g., MCF-7, HCT116) by targeting enzymes like proteasomes or kinases .
  • Antimicrobial potential : Structural analogs with oxadiazole moieties exhibit activity against bacterial and fungal pathogens .

Advanced Research Questions

Q. How can researchers resolve low synthetic yields during scale-up of this compound?

  • Reagent stoichiometry : Excess prop-2-en-1-amine (1.2–1.5 equivalents) improves nucleophilic substitution efficiency .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions under milder conditions .
  • Workflow adjustments : Implementing flow chemistry or microwave-assisted synthesis can reduce side reactions and improve reproducibility .

Q. What strategies are effective for analyzing contradictory biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., phenyl vs. chlorophenyl on the oxadiazole ring) to identify key pharmacophores .
  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like proteasomes, explaining variations in potency .
  • In vitro assays : Validate hypotheses using enzyme inhibition assays (e.g., proteasome inhibition IC₅₀ measurements) .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

  • Crystal growth : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.
  • Data collection : High-resolution X-ray diffraction (e.g., using synchrotron sources) resolves disorder in the propenylamine chain .
  • Refinement tools : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., N–H···O interactions) .

Methodological Considerations

Q. How can researchers optimize reaction conditions to minimize byproducts?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve oxadiazole precursor solubility, while non-polar solvents (e.g., toluene) reduce side reactions .
  • Temperature control : Maintaining 60–80°C prevents thermal decomposition of the propenylamine group .

Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability, guiding drug-likeness assessments .
  • Metabolic stability : CYP450 inhibition assays (e.g., human liver microsomes) identify potential metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.